Adamantan-1-yl acrylate is a monomer, a small molecule that can react with other monomers to form polymers. Due to the presence of the acrylate group, it readily undergoes polymerization reactions, particularly radical polymerization, to form various functional polymers. These polymers can possess unique properties, such as improved thermal stability, hydrophobicity, and biocompatibility, due to the presence of the adamantane moiety. Research explores its use in the synthesis of:
Adamantan-1-yl acrylate can act as a versatile building block in organic synthesis due to the presence of both the acrylate and adamantane functionalities. Researchers are exploring its application in:
The unique properties of Adamantan-1-yl acrylate, such as its hydrophobicity and thermal stability, make it a potential candidate for various material science applications. Research is ongoing in areas like:
Adamantan-1-yl acrylate is an organic compound with the molecular formula and a molecular weight of approximately 206.28 g/mol. It is characterized by the presence of an adamantane moiety, which is a polycyclic hydrocarbon, attached to an acrylate functional group. This compound is typically a white to almost white powder or crystalline solid, with a melting point ranging from 37.0 to 41.0 °C . Adamantan-1-yl acrylate exhibits properties that make it useful in various chemical applications, particularly in polymer chemistry.
Adamantan-1-yl acrylate is known for its reactivity due to the acrylate group, which readily undergoes polymerization reactions. This process can be initiated through various methods, including:
The biological activity of adamantan-1-yl acrylate has been noted in some studies, particularly regarding its potential effects on skin and eyes. It is classified as a skin irritant and can cause serious eye irritation upon exposure . While specific pharmacological activities have not been extensively documented, the structural characteristics of adamantane derivatives suggest potential antiviral and anticancer activities, similar to other compounds in this class.
The synthesis of adamantan-1-yl acrylate typically involves the reaction of an appropriate adamantanol derivative with acrylyl chloride. The general procedure includes:
Adamantan-1-yl acrylate has several notable applications:
Interaction studies involving adamantan-1-yl acrylate focus on its compatibility with various solvents and other monomers during polymerization processes. The presence of the adamantane structure can influence the physical properties of resulting copolymers, such as solubility and glass transition temperature, making it a subject of interest for materials science research .
Several compounds share structural similarities with adamantan-1-yl acrylate, primarily due to their common adamantane backbone or acrylate functionality. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3,5-Dimethyladamantanol | Alcohol | Exhibits different reactivity patterns due to methyl groups. |
Adamantane methacrylate | Methacrylate ester | Similar polymerization capabilities but different thermal properties. |
1-Acetoxyadamantane | Ester | Used in organic synthesis; less reactive than acrylates. |
Adamantane carboxylic acid | Carboxylic acid | Provides different functional group reactivity compared to acrylates. |
Adamantan-1-yl acrylate stands out due to its balance between rigidity from the adamantane structure and reactivity from the acrylate group, making it particularly versatile for applications in polymer chemistry and materials science. Its unique combination of properties allows for tailored modifications that can enhance performance in specific applications compared to similar compounds.
AdA is synthesized via acid-catalyzed esterification of adamantan-1-ol (CAS 768-95-6) and acrylic acid. Key mechanisms include:
Table 1: Esterification Parameters for AdA Synthesis
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Catalyst (H₂SO₄) | 0.5–1.0 wt% | Maximizes conversion (≥95%) |
Solvent | Toluene | Minimizes acrylic acid dimerization |
Temperature | 60–80°C | Balances kinetics and side reactions |
Inhibitor (BHT) | 0.1–0.5 wt% | Prevents premature polymerization |
Post-synthesis purification involves:
Controlled polymerization requires tailored initiation systems:
Table 2: Comparison of Anionic Initiation Systems
System | Mₙ Range (kg/mol) | Đ | Isotacticity (mm %) |
---|---|---|---|
sec-BuLi/DPE/LiCl | 4.3–30.0 | 1.5–2.5 | 2.1–3.5 |
DPMK/Et₂Zn | 4.3–71.8 | 1.05–1.10 | 2.1 |
Et₂Zn coordinates propagating enolate anions, reducing aggregation and chain-transfer reactions. This ligand excess enables:
AdA undergoes radical polymerization via:
Table 3: Radical Polymerization Kinetics
Initiator | Temperature (°C) | Conversion (%) | Mₙ (kg/mol) | Đ |
---|---|---|---|---|
AIBN (1 mol%) | 70 | 92 | 45.2 | 1.8 |
UV (365 nm) | 25 | 88 | 38.7 | 1.6 |
AdA’s rigidity enhances thermal properties in copolymers:
Living anionic polymerization enables precise block structures:
Strict stoichiometric control and high initiator efficiency (>95%) prevent unreacted macroinitiators, ensuring monomodal molecular weight distributions.
The polymerization of adamantan-1-yl acrylate yields poly(1-adamantyl acrylate) with exceptionally high glass transition temperature of 133°C, which significantly exceeds the thermal properties of conventional polyacrylates [3] [21] [22]. This remarkable enhancement in glass transition temperature can be attributed to the rigid, cage-like structure of the adamantane moiety, which severely restricts the molecular mobility of the polymer backbone [29] [30]. The bulky three-dimensional structure consisting of three fused chair-form cyclohexyl rings arranged in a diamond lattice configuration impedes the rotational freedom around backbone bonds [29] [30].
The mechanism underlying this enhancement involves the steric hindrance imposed by the adamantyl pendant groups, which creates significant barriers to segmental motion within the polymer matrix [3] [21]. Unlike conventional polyacrylates that exhibit relatively low glass transition temperatures due to the flexibility of their side chains, the incorporation of adamantyl groups introduces substantial conformational constraints [29] [30]. Research demonstrates that even though poly(1-adamantyl acrylate) lacks the alpha-methyl group that typically induces steric hindrance in polymethacrylates, the extraordinary bulkiness and rigidity of the adamantyl substituent compensates for this structural difference [29] [30].
Comparative thermal analysis reveals that poly(1-adamantyl acrylate) exhibits glass transition temperatures significantly higher than poly(tert-butyl acrylate) and poly(methyl acrylate), establishing it as one of the most thermally stable acrylic polymers [3] [21] [22]. The enhanced thermal properties position this material as a promising candidate for high-temperature applications where conventional acrylic polymers would fail to maintain their structural integrity [3] [21].
Thermal decomposition analysis of poly(1-adamantyl acrylate) reveals outstanding thermal stability with a decomposition temperature of 376°C, representing a substantial improvement over other acrylic polymers [3] [21] [22]. Thermogravimetric analysis demonstrates that the polymer maintains structural integrity well beyond the operating temperatures of most conventional polymeric materials [3] [21]. The thermal decomposition pathways involve multiple distinct mechanisms that occur sequentially as temperature increases beyond the initial decomposition threshold [19].
The primary decomposition pathway involves the breakdown of the ester linkage connecting the adamantane moiety to the acrylate backbone [19]. At elevated temperatures, this ester decomposition proceeds through an autocatalytic mechanism, where the initial products of thermal degradation accelerate subsequent decomposition reactions [19]. The adamantane cage structure itself exhibits remarkable thermal stability, with the rigid polycyclic framework resisting thermal degradation until significantly higher temperatures are reached [17] [18].
Secondary decomposition pathways include the liberation of volatile adamantane derivatives and the formation of carbonaceous residues through polymer chain scission reactions [19]. The exceptional thermal stability observed in poly(1-adamantyl acrylate) can be attributed to the energy required to disrupt the highly ordered adamantane structure, which acts as a thermal barrier protecting the polymer backbone from premature degradation [18]. This thermal behavior contrasts sharply with conventional polyacrylates, which typically undergo decomposition at temperatures 100-150°C lower than poly(1-adamantyl acrylate) [3] [21] [22].
Property | Value | Comparison/Notes | Reference |
---|---|---|---|
Glass Transition Temperature (Tg) | 133°C | vs. poly(tert-butyl acrylate), poly(methyl acrylate) | [3] [21] [22] |
Thermal Decomposition Temperature (Td) | 376°C | Outstanding vs. other acrylic polymers | [3] [21] [22] |
10% Weight Loss Temperature | 376°C (Td) | Significantly higher than conventional acrylates | [3] |
Thermal Stability Comparison | Much higher than other acrylates | Superior thermal stability | [3] [21] [22] |
Upper Service Temperature | 123°C (in block copolymers) | Higher than styrenic thermoplastic elastomers | [27] |
Dilute solution viscometry studies of poly(1-adamantyl acrylate) provide quantitative assessment of chain stiffness through determination of intrinsic viscosity and conformational parameters [29] [30]. The polymer exhibits a Mark-Houwink coefficient of 0.67 at 40°C in tetrahydrofuran, indicating moderate solvent quality and confirming the semi-rigid nature of the polymer chain [29] [30]. Viscometric analysis reveals that the persistence length of poly(1-adamantyl acrylate) measures 1.2 nanometers, which is comparable to poly(methyl methacrylate) with a persistence length of approximately 2 nanometers and polystyrene with 1.2 nanometers [29] [30].
The characteristic ratio (C∞) determined through Burchard-Stockmayer-Fixman extrapolation yields a value of 10.4, which equals that of polystyrene and exceeds the values typically observed for poly(methyl methacrylate) [29] [30]. This elevated characteristic ratio confirms the reduced chain flexibility resulting from the bulky adamantyl pendant groups [29] [30]. The diameter per bead calculated from viscometric data measures 1.0 nanometer, similar to poly(methyl methacrylate) at 0.8 nanometers and polystyrene at 1.0 nanometer [29] [30].
Viscometry-based chain stiffness quantification demonstrates that poly(1-adamantyl acrylate) exhibits significantly reduced flexibility compared to conventional polyacrylates [29] [30]. The enhanced chain rigidity directly correlates with the observed elevated glass transition temperature and superior thermal stability [29] [30]. These viscometric properties establish poly(1-adamantyl acrylate) as an intermediate between flexible polyacrylates and rigid aromatic polymers in terms of chain conformational characteristics [29] [30].
Static light scattering measurements provide comprehensive analysis of second virial coefficients (A₂) for poly(1-adamantyl acrylate) in various solvent systems, revealing detailed insights into polymer-solvent interactions and chain conformation behavior [29] [30]. In tetrahydrofuran, the polymer exhibits a second virial coefficient of 4.3 × 10⁻⁴ cubic centimeters per mole per gram squared, indicating moderate solvent quality [29] [30]. The radius of gyration measurements in tetrahydrofuran yield values of 23.1 nanometers for the polymer samples investigated [29] [30].
Comparative analysis across multiple solvents reveals significant variation in second virial coefficients and corresponding radii of gyration [29] [30]. In toluene, classified as a poor solvent, the second virial coefficient decreases to 2.1 × 10⁻⁴ cubic centimeters per mole per gram squared with a corresponding radius of gyration of 16.8 nanometers [29] [30]. Cyclopentanone demonstrates good solvent behavior with an elevated second virial coefficient of 5.2 × 10⁻⁴ cubic centimeters per mole per gram squared and radius of gyration of 24.6 nanometers [29] [30].
The solvent-dependent variation in chain dimensions spans from 16.8 nanometers in toluene to 30.3 nanometers in 3-hexanone, where aggregation phenomena become significant [29] [30]. These measurements indicate that under theta conditions, the radius of gyration would approximate 25 nanometers based on extrapolation from the experimental data [29] [30]. The static light scattering analysis confirms that tetrahydrofuran serves as a moderate solvent for poly(1-adamantyl acrylate), providing optimal conditions for solution property characterization [29] [30].
Solvent | A₂ (×10⁴ cm³·mol/g²) | Radius of Gyration (nm) | Solvent Quality | Reference |
---|---|---|---|---|
Tetrahydrofuran (THF) | 4.3 | 23.1 | Moderate | [29] [30] |
Toluene | 2.1 | 16.8 | Poor | [29] [30] |
Cyclohexanone | 3.8 | 22.0 | Moderate | [29] [30] |
Cyclopentanone | 5.2 | 24.6 | Good | [29] [30] |
3-Pentanone | 1.9 | 18.9 | Poor | [29] [30] |
3-Hexanone | 8.7 | 30.3 | Poor (aggregation) | [29] [30] |
Hexane | N/A | Precipitation | Non-solvent | [29] [30] |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for determining the stereochemical configuration of poly(1-adamantyl acrylate) through detailed tacticity analysis [21] [22] [26]. Carbon-13 nuclear magnetic resonance spectroscopy enables precise quantification of stereochemical triads through analysis of carbonyl carbon signals and backbone carbon resonances [21] [22]. The tacticity determination involves integration of specific carbon-13 signals corresponding to meso and racemic dyad sequences within the polymer chain [21] [22] [26].
Stereochemical analysis reveals that poly(1-adamantyl acrylate) synthesized via living anionic polymerization exhibits predominantly atactic configuration with minimal stereoregularity [21] [22] [26]. The nuclear magnetic resonance spectra demonstrate clear resolution of tacticity-sensitive carbon resonances, enabling accurate quantification of isotactic, syndiotactic, and heterotactic triad sequences [21] [22]. The stereochemical configuration significantly influences the thermal and mechanical properties of the resulting polymer, with higher tacticity generally correlating with enhanced glass transition temperatures [25].
The nuclear magnetic resonance analysis protocol involves dissolution of polymer samples in deuterated chloroform with chemical shifts referenced to the solvent peak at 77.16 parts per million [29]. High-resolution carbon-13 nuclear magnetic resonance spectroscopy at 125.8 megahertz provides sufficient resolution for accurate integration of tacticity-sensitive signals [21] [22]. The stereochemical determination requires careful baseline correction and precise integration techniques to ensure reliable quantification of triad ratios [21] [22] [26].
Living anionic polymerization of adamantan-1-yl acrylate using the diphenylmethylpotassium/diethylzinc initiator system produces poly(1-adamantyl acrylate) with remarkably low isotactic triad content of 2.1 percent [21] [22] [26]. This minimal isotactic content reflects the challenging nature of achieving stereocontrol during anionic polymerization of acrylate monomers, particularly those bearing bulky substituents [21] [22] [26]. The low isotactic content contrasts with the higher stereoregularity achievable in methacrylate polymerizations under similar conditions [23] [25].
The anionic polymerization conditions involve tetrahydrofuran as solvent at -78°C with a large excess of diethylzinc serving as a coordinating agent [21] [22] [26]. Despite these optimized conditions designed to promote stereocontrol, the inherent steric bulk of the adamantyl group appears to prevent the formation of highly isotactic sequences [21] [22] [26]. The predominantly atactic nature of the polymer chains results from the random orientation of pendant groups during propagation, with no significant preference for meso or racemic dyad formation [21] [22] [26].
Molecular weight control remains excellent despite the low stereoselectivity, with predicted molecular weights ranging from 4.3 to 71.8 kilograms per mole and polydispersity indices of approximately 1.10 [21] [22] [26]. The successful achievement of living polymerization conditions enables the synthesis of well-defined block copolymers, demonstrated through sequential addition of methyl methacrylate to form poly(1-adamantyl acrylate)-block-poly(methyl methacrylate) structures without residual homopolymer [21] [22] [26]. The low isotactic content does not significantly compromise the exceptional thermal properties of the resulting polymer, which maintains its elevated glass transition temperature and thermal stability [21] [22] [26].
Property | Value | Notes | Reference |
---|---|---|---|
Isotactic Content (mm triads) | 2.1% | Low isotactic content | [21] [22] [26] |
Polymerization Method | Living Anionic Polymerization | First successful controlled synthesis | [21] [22] [26] |
Initiator System | DPMK/Et₂Zn (>40-fold excess) | Diphenylmethylpotassium/diethylzinc | [21] [22] [26] |
Temperature | -78°C | In tetrahydrofuran | [21] [22] [26] |
Molecular Weight Range | 4.3-71.8 kg/mol | Predicted molecular weights achieved | [21] [22] [26] |
Polydispersity Index | ~1.10 | Well-controlled polymerization | [21] [22] [26] |
Irritant